
Pentadecafluoroheptane-1-sulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecafluoroheptane-1-sulfonic acid sodium salt (PFHxS) is a perfluoroalkyl substance (PFAS) that is widely used in various industrial applications. PFAS are synthetic chemicals that have been extensively used in the production of consumer products such as non-stick cookware, stain-resistant fabrics, and firefighting foams. PFAS are persistent in the environment, and their widespread use has resulted in their presence in the air, water, and soil. PFHxS is of particular concern due to its bioaccumulative properties and potential adverse effects on human health and the environment.
Applications De Recherche Scientifique
Sulfonic Acid Protecting Group
Pentadecafluoroheptane-1-sulfonic acid sodium salt is not directly mentioned in the literature, but closely related compounds have been utilized for their unique properties. For example, the use of pentafluorophenyl (PFP) group as a sulfonic acid protecting group facilitated the synthesis of new biaryl- and heterobiaryl-PFP-sulfonate esters through the Suzuki-Miyaura reaction, indicating the potential utility of similar fluorinated sulfonate esters in organic synthesis (Avitabile et al., 2005).
Organic Electrode Material
Sodium sulfonate groups substituted anthraquinone, a compound structurally related to this compound, was tested as an organic positive electrode material in potassium batteries. The enhanced electrochemical performance, including good cycling stability and capacity retention, suggests a promising avenue for the development of high-performance organic electrode materials for energy storage applications (Zhao et al., 2018).
Human Exposure Assessment
A novel method was developed for measuring perfluoroalkyl substances (PFAS) in human hair, including various sulfonates, by liquid chromatography tandem mass spectrometry (LC-MS/MS). This technique, owing to its non-invasive nature and time integration of exposure assessment, represents an innovative approach for the biomonitoring of environmental pollutants, including fluorinated sulfonates (Alves et al., 2015).
Proton Conductivity
Research on perfluorinated sulfonic-acid (PFSA) membranes, closely related to this compound, has been at the forefront of bridging electrochemistry and polymer physics. PFSA ionomers’ complex behavior and their key role in many emerging technologies underscore the significance of such compounds in developing advanced materials with high proton conductivity (Kusoglu & Weber, 2017).
Environmental Implications and Applications
The evaluation of human and rat transporters' role in the disposition of perfluoroalkyl sulfonates provides insight into the environmental persistence and bioaccumulation of these substances. Understanding the mechanisms underlying their slow renal clearance and potential hepatic accumulation is critical for assessing the environmental and health impacts of sulfonate-based compounds (Zhao et al., 2015).
Mécanisme D'action
Target of Action
It is a versatile chemical compound that finds applications in diverse scientific research.
Mode of Action
Result of Action
Its unique properties suggest potential applications in various fields of scientific research.
Propriétés
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O3S.Na/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWVEVPHMRSHMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032634 |
Source


|
| Record name | Sodium perfluoroheptane sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21934-50-9 |
Source


|
| Record name | Sodium perfluoroheptane sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



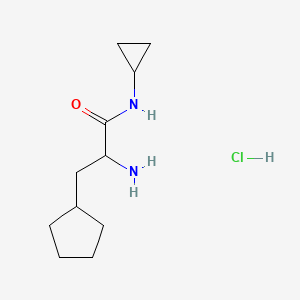
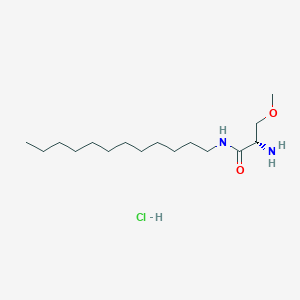
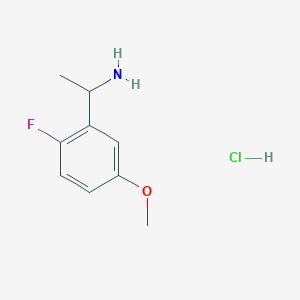
![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)

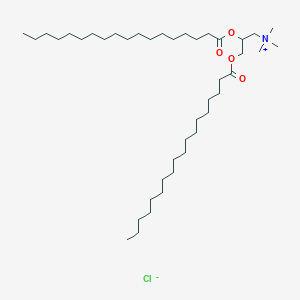
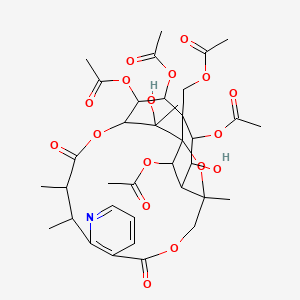
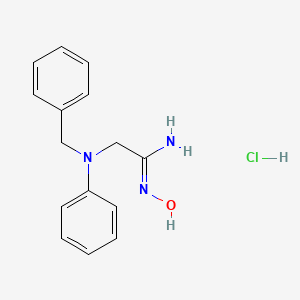
![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)

